(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone
Description
The compound “(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone” is a heterocyclic small molecule featuring a methanone core linking a pyrrolidine-oxadiazole-furan moiety to an indazole ring. Its structure combines multiple pharmacophores:
- 1,2,4-Oxadiazole: A nitrogen-rich heterocycle known for metabolic stability and bioactivity in medicinal chemistry .
- Furan: A five-membered oxygen-containing ring that enhances solubility and participates in π-π stacking interactions .
- Pyrrolidine: A saturated five-membered ring contributing conformational rigidity and serving as a scaffold for substituent positioning.
This compound’s design likely targets enzyme active sites or protein-protein interactions, leveraging the oxadiazole’s electron-deficient nature and indazole’s hydrogen-bonding capability.
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(15-12-4-1-2-5-13(12)20-21-15)23-8-7-11(10-23)16-19-17(26-22-16)14-6-3-9-25-14/h1-6,9,11H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSDUAYERLNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone represents a promising area of research due to its unique structural characteristics, which combine multiple heterocyclic moieties. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as its antioxidant properties.
Structural Overview
The compound can be broken down into three key structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Oxadiazole Ring : A nitrogen-containing heterocycle known for its biological activity.
- Pyrrolidine and Indazole Moieties : These contribute to the compound's pharmacological properties.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole and indazole rings may interact with specific enzymes, potentially inhibiting their activity.
- DNA Interaction : The compound may bind to DNA or RNA, affecting replication and transcription processes.
- Antioxidant Activity : The furan moiety can scavenge free radicals, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that compounds containing oxadiazole and indazole structures often exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and glioblastoma (U-87) cells. The MTT assay results show IC50 values indicating effective cell growth inhibition at low concentrations .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated using the DPPH radical scavenging method:
- Comparative Analysis : Results indicate that the compound exhibits a scavenging ability comparable to or greater than standard antioxidants like ascorbic acid .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
Comparison with Similar Compounds
Critical Analysis of Evidence Limitations
- Biological data gaps necessitate validation via enzymatic assays (e.g., kinase or viral protease inhibition studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
